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Introduction
Diclofenac deanol (2-[2-(2,6-dichloroanilino)phenyl]acetic acid; 2-(dimethylamino)ethanol) is a

salt of the non-steroidal anti-inflammatory drug (NSAID) diclofenac with deanol.[1][2] As with

any active pharmaceutical ingredient (API), comprehensive characterization is essential to

ensure its identity, purity, and quality. Spectroscopic techniques are fundamental tools for this

purpose, providing unique molecular fingerprints and quantitative information.

This document provides detailed application notes and experimental protocols for the

characterization of Diclofenac deanol using four key spectroscopic methods: Ultraviolet-

Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

General Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a pharmaceutical substance like Diclofenac deanol.
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Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy
Application Note
UV-Visible spectroscopy is a rapid and simple method used to confirm the presence of the

diclofenac chromophore.[3][4] The technique measures the absorption of UV light by the

aromatic rings and the phenylacetic acid structure within the diclofenac molecule. It is primarily

used for quantitative analysis (e.g., content uniformity and dissolution testing) by applying the

Beer-Lambert Law, and for identity confirmation by verifying the wavelength of maximum

absorbance (λmax).[4] The deanol component does not absorb significantly in the 200-400 nm

range.

Quantitative Data
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The expected UV absorbance data for Diclofenac deanol is summarized below. The λmax is

characteristic of the diclofenac anion.

Parameter Solvent Expected Value Reference

λmax Ethanol (96%) ~285 nm [5]

λmax 0.02 M NaOH ~276 nm

λmax
Acidic Mobile Phase

(pH ≤ 3)
~276 nm [6]

Experimental Protocol
Instrument & Reagents:

Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Ethanol (96%, spectroscopic grade).

Diclofenac deanol reference standard.

Standard Solution Preparation (Example Concentration: 20 µg/mL):

Accurately weigh 20.0 mg of Diclofenac deanol reference standard and transfer to a 100

mL volumetric flask.

Dissolve and dilute to volume with 96% ethanol to obtain a 200 µg/mL stock solution.

Pipette 10.0 mL of the stock solution into another 100 mL volumetric flask and dilute to

volume with 96% ethanol. This yields the 20 µg/mL working standard.

Sample Solution Preparation:

Prepare the sample solution containing Diclofenac deanol in 96% ethanol to achieve an

expected final concentration of approximately 20 µg/mL.

Measurement:
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Power on the spectrophotometer and allow the lamp to stabilize for at least 15 minutes.[6]

Set the wavelength range to scan from 400 nm to 200 nm.

Fill a cuvette with 96% ethanol to serve as the blank and perform a baseline correction.

Rinse a separate cuvette with the sample solution, then fill it and place it in the sample

holder.

Acquire the absorption spectrum of the sample solution.

Identify the wavelength of maximum absorbance (λmax).

Measure the absorbance at this λmax for quantitative analysis if required.

Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a powerful technique for identifying the functional groups present in

Diclofenac deanol, thereby confirming its identity and the formation of the salt.[7] The resulting

spectrum is a unique "molecular fingerprint." Attenuated Total Reflectance (ATR) is the

preferred sampling technique as it requires minimal to no sample preparation.[8][9] Key

expected vibrations include the N-H stretch of the secondary amine, the asymmetric and

symmetric stretches of the carboxylate (COO⁻) group (confirming salt formation), C-Cl

stretches, and aromatic C=C stretches from the diclofenac moiety. Additionally, broad O-H, C-

N, and aliphatic C-H stretches from the deanol counter-ion will be present.

Quantitative Data
The table below summarizes the characteristic FTIR absorption bands for Diclofenac deanol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.pharmaguideline.com/2011/01/sop-for-operation-of-uv-visible.html
https://www.benchchem.com/product/b1623603?utm_src=pdf-body
https://www.apexinstrument.me/ftir-atr-a-game-changer-for-pharma-and-food-raw-material-identification/
http://www.tjps.pharm.chula.ac.th/proceedings/backend/proceeding_file/29_PT_FP_Lawan%20Sriphong%20(124-127).pdf
https://www.mt.com/au/en/home/applications/L1_AutoChem_Applications/ftir-spectroscopy/attenuated-total-reflectance-atr.html
https://www.benchchem.com/product/b1623603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type
Functional Group /
Moiety

Reference

~3385 N-H Stretch
Secondary Amine

(Diclofenac)

~3300 (broad) O-H Stretch Alcohol (Deanol) Inferred

~2960-2850 C-H Stretch Aliphatic (Deanol) Inferred

~1575
C=O Asymmetric

Stretch
Carboxylate (COO⁻)

~1558, 1506 C=C Stretch Aromatic Rings

~1399
C=O Symmetric

Stretch
Carboxylate (COO⁻)

~1282 C-N Stretch Aromatic Amine

~1050 C-N Stretch
Aliphatic Amine

(Deanol)
Inferred

~747 C-Cl Stretch Aryl Halide

Experimental Protocol
Instrument:

FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation:

Place a small amount of the solid Diclofenac deanol powder directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Measurement:

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.[8]
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Apply pressure to the sample using the instrument's anvil to ensure good contact between

the sample and the crystal.

Acquire the sample spectrum. Typically, this involves co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹ over a range of 4000-500 cm⁻¹.[8]

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

tissue after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy provides detailed information about the molecular structure of Diclofenac
deanol by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms. It is the most definitive spectroscopic technique for unambiguous structure

elucidation and confirmation. The ¹H NMR spectrum will show characteristic signals for the

aromatic protons of the diclofenac moiety and the methylene and methyl groups of the deanol

cation. The integration of these signals confirms the 1:1 stoichiometric ratio of the two

components. The ¹³C NMR spectrum complements this by showing distinct signals for each

carbon atom in the molecule.

Quantitative Data (Predicted Chemical Shifts)
The following tables provide expected chemical shifts (δ) in ppm. Note that shifts are

dependent on the solvent used.

¹H NMR Chemical Shifts
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Moiety Protons
Expected δ
(ppm)

Solvent Reference

Diclofenac Aromatic C-H 6.2 - 7.5 DMSO-d6 [10]

Diclofenac
Methylene (-

CH₂-)
~3.43 DMSO-d6 [10]

Diclofenac Amine (N-H) ~10.15 DMSO-d6 [10]

Deanol Hydroxyl (-OH) ~3.55 - 3.67 CDCl₃ [11]

Deanol
Methylene (-

CH₂-O)
~3.59 CDCl₃ [11]

Deanol
Methylene (-

CH₂-N)
~2.50 CDCl₃ [11]

| Deanol | Methyl (-N(CH₃)₂) | ~2.27 | CDCl₃ |[11] |

¹³C NMR Chemical Shifts

Moiety Carbons
Expected δ
(ppm)

Solvent Reference

Diclofenac
Carboxylate (-
COO⁻)

~170-175 Inferred

Diclofenac Aromatic C/C-H 115 - 145 CDCl₃ [12]

Diclofenac
Methylene (-

CH₂-)
~40 CDCl₃ [12]

Deanol
Methylene (-

CH₂-O)
~61.5 CDCl₃ [11]

Deanol
Methylene (-

CH₂-N)
~59.1 CDCl₃ [11]

| Deanol | Methyl (-N(CH₃)₂) | ~45.5 | CDCl₃ |[11] |
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Experimental Protocol
Instrument & Reagents:

NMR spectrometer (e.g., 400 MHz or higher).

Standard 5 mm NMR tubes.

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Internal standard (e.g., Tetramethylsilane, TMS, usually included in the solvent).

Sample Preparation:

Accurately weigh approximately 5-10 mg of Diclofenac deanol directly into an NMR tube.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

Cap the tube and gently vortex or invert until the sample is fully dissolved.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Perform instrument tuning, locking, and shimming procedures to optimize the magnetic

field homogeneity.

Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and acquisition of

the free induction decay (FID) for 2-4 seconds, repeated for 8-16 scans.

Acquire the ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the

spectrum.

Data Processing:

Apply Fourier transformation to the FID to obtain the spectrum.

Perform phase correction and baseline correction.
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Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to

its known value (0 ppm).

Integrate the signals in the ¹H spectrum and assign the peaks to the corresponding

protons.

Mass Spectrometry (MS)
Application Note
Mass spectrometry is used to determine the molecular weight and confirm the elemental

composition of Diclofenac deanol. Electrospray ionization (ESI) is a soft ionization technique

ideal for this purpose, as it typically keeps the diclofenac anion and deanol cation intact.[13]

When coupled with a liquid chromatograph (LC-MS), it also serves as a powerful tool for purity

assessment and impurity profiling. In positive ion mode (+ESI), the spectrum will be dominated

by the deanol cation. In negative ion mode (-ESI), the spectrum will show the diclofenac anion.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement,

confirming the molecular formula.

Quantitative Data
The molecular formula of Diclofenac deanol is C₁₈H₂₂Cl₂N₂O₃.[14][15]

Parameter Ionization Mode Expected Ion
Calculated Exact
Mass (m/z)

Diclofenac Anion ESI Negative [C₁₄H₁₀Cl₂NO₂]⁻ 294.0094

Deanol Cation ESI Positive [C₄H₁₂NO]⁺ 90.0913

Parent Molecule - C₁₈H₂₂Cl₂N₂O₃ 384.1007

Note: The intact salt is neutral and will not be directly observed. The individual ions are

detected.

Experimental Protocol (LC-ESI-MS)
Instrument & Reagents:
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High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer with an

ESI source (e.g., a Quadrupole or Time-of-Flight analyzer).

LC-MS grade solvents (e.g., acetonitrile, water) and additives (e.g., formic acid or

ammonium acetate).[16]

Sample Preparation:

Prepare a stock solution of Diclofenac deanol at ~1 mg/mL in a suitable organic solvent

like methanol or acetonitrile.[17]

Dilute this stock solution with the initial mobile phase to a final concentration of

approximately 1-10 µg/mL.[17]

Filter the final solution through a 0.22 µm syringe filter if any particulates are visible.

LC Method (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to

initial conditions.

Flow Rate: 0.3 mL/min.

Injection Volume: 2-5 µL.

MS Method:

Set the ESI source to operate in both positive and negative ion modes (or perform two

separate runs).

Capillary Voltage: ~3.5 kV.[16]

Drying Gas (N₂) Temperature: ~300-350 °C.
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Drying Gas Flow: ~10 L/min.

Scan Range: m/z 50 - 500.

Acquire data and extract the mass spectra from the chromatographic peak corresponding

to the analyte.

Summary of Techniques
The following diagram illustrates the specific information each spectroscopic technique

provides for the structural confirmation of Diclofenac deanol.

Diclofenac Deanol
(C18H22Cl2N2O3)

UV-Vis FTIR NMR Mass Spec

Confirms Aromatic
Chromophore (λmax)

Identifies Functional Groups
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Caption: Information derived from each technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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